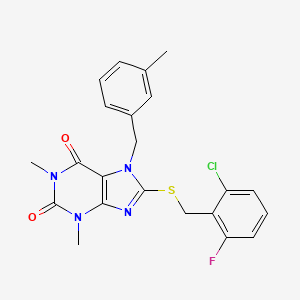
8-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H20ClFN4O2S and its molecular weight is 458.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 896677-46-6 , is a purine derivative with potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, antifungal properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H22ClFN4O2S
- Molecular Weight : 436.93 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound generally involves multi-step reactions that may include the introduction of the thioether group and modifications to the purine core. Specific methodologies such as microwave-assisted synthesis have been employed to enhance yield and purity.
Antifungal Activity
Research has indicated that derivatives of purine compounds exhibit significant antifungal properties. For instance, a study evaluated various purine derivatives against several fungal pathogens:
| Compound | Pathogen | Control Efficacy (%) |
|---|---|---|
| 8-((2-chloro-6-fluorobenzyl)thio) | Corynespora cassiicola | >80% |
| 8-((2-chloro-6-fluorobenzyl)thio) | Pseudomonas syringae | 52%–79% |
| 8-((2-chloro-6-fluorobenzyl)thio) | Pseudoperonospora cubensis | ~70% |
These results suggest that the compound has promising antifungal activity, particularly against Corynespora cassiicola, where it outperformed established fungicides like iprodione and validamycin in some trials .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its substituents. The presence of electron-withdrawing or electron-donating groups significantly affects its efficacy. For example:
- Compounds with phenyl groups generally exhibited higher antifungal activity compared to those with cyclopropyl groups.
- The position and nature of substituents on the benzyl ring also play a crucial role in modulating activity.
Case Studies
- In Vivo Studies : In vivo studies demonstrated that the compound effectively reduced fungal growth in treated plants compared to untreated controls. The mechanism of action appears to involve disruption of fungal cell integrity and inhibition of key metabolic pathways.
- Molecular Modeling : Computational studies using density functional theory (DFT) have provided insights into the electronic properties and potential binding interactions of this compound with target enzymes in fungi.
Eigenschaften
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O2S/c1-13-6-4-7-14(10-13)11-28-18-19(26(2)22(30)27(3)20(18)29)25-21(28)31-12-15-16(23)8-5-9-17(15)24/h4-10H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVIDMQGTJKPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=C(C=CC=C4Cl)F)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














